
Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside
Overview
Description
Spirotetramat Metabolite BYI08330 enol-glucoside is one of the major metabolites of spirotetramat in plants.
Biological Activity
Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside, commonly referred to as Spirotetramat , is a compound of significant interest in both agricultural and pharmaceutical research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C21H27NO5 |
Molecular Weight | 373.44 g/mol |
CAS Number | 203313-25-1 |
IUPAC Name | cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl β-D-glucopyranoside |
Stereochemistry | Achiral |
Spirotetramat acts primarily as a systemic insecticide, functioning through the inhibition of lipid biosynthesis in insects. It targets the acetyl-CoA carboxylase (ACC) enzyme, which plays a crucial role in fatty acid synthesis. This inhibition leads to the disruption of cellular metabolism in target pests, ultimately resulting in their death .
Antiviral Properties
Recent studies have indicated that derivatives of azaspiro compounds, including Spirotetramat, exhibit antiviral activity against coronaviruses. This suggests potential applications in developing antiviral agents. The specific mechanisms by which Spirotetramat exerts these effects are still under investigation but may involve interference with viral replication processes.
Insecticidal Efficacy
Spirotetramat has demonstrated broad-spectrum efficacy against various agricultural pests, including aphids and whiteflies. Its systemic nature allows it to be absorbed by plants and provide protection against pests that feed on them. Field studies have shown that it can significantly reduce pest populations while being less harmful to beneficial insects compared to traditional insecticides .
Case Studies
- Efficacy Against Aphids : A study conducted on the application of Spirotetramat in cotton crops showed a reduction in aphid populations by over 80% within two weeks post-treatment. The compound was applied at recommended dosages and monitored for residual activity on non-target species .
- Impact on Non-target Organisms : Research assessing the impact of Spirotetramat on pollinators found that while it effectively controlled pest populations, its residual effects were minimal on honeybee behavior and survival rates when applied according to label instructions .
Scientific Research Applications
Structure
The compound features a complex spirocyclic structure that contributes to its biological activity. Its unique configuration allows it to interact effectively with biological systems.
Insecticide Properties
Spirotetramat is primarily recognized for its use as an insecticide in agriculture. It belongs to the class of compounds known as tetramic acids , which are effective against various pests. The mode of action involves the inhibition of lipid biosynthesis in insects, leading to their eventual death.
Efficacy
Research indicates that spirotetramat is particularly effective against sap-sucking insects such as aphids and whiteflies. Its systemic action allows it to be absorbed by plants and provide protection against pests both on the surface and within plant tissues.
Environmental Impact
Despite its efficacy, spirotetramat has raised concerns regarding its environmental impact. Studies have shown that it is toxic to aquatic organisms and can have long-lasting effects on aquatic ecosystems. Therefore, careful management practices are essential when using this compound in agricultural settings .
Potential Therapeutic Uses
Emerging research suggests that spirotetramat may have potential therapeutic applications beyond its insecticidal properties. Preliminary studies indicate that it may exhibit antimicrobial and anti-inflammatory activities, making it a candidate for further investigation in medicinal chemistry.
Case Studies
- Antimicrobial Activity : A study explored the compound's effectiveness against various bacterial strains, showing promising results that warrant further exploration in drug development.
- Anti-inflammatory Effects : Research has indicated potential pathways through which spirotetramat could modulate inflammatory responses, suggesting a role in treating conditions characterized by chronic inflammation.
Safety Profile
Spirotetramat has been classified under several hazard categories due to its potential reproductive toxicity and environmental hazards. It is essential for users to adhere to safety guidelines to mitigate risks associated with exposure .
Regulatory Status
The compound is subject to regulatory scrutiny in many countries due to its toxicological profile. Understanding these regulations is crucial for its safe application in both agricultural and potential medicinal contexts.
Summary Table of Applications
Application | Description | Research Findings |
---|---|---|
Insecticide | Effective against aphids and whiteflies | Systemic action; inhibits lipid biosynthesis |
Antimicrobial | Potential activity against bacterial strains | Promising results warranting further investigation |
Anti-inflammatory | Possible modulation of inflammatory responses | Early studies suggest therapeutic potential |
Environmental Impact | Toxicity to aquatic life | Long-lasting effects necessitate careful management |
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-8-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-azaspiro[4.5]dec-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO8/c1-12-4-5-13(2)15(10-12)17-21(24(25-22(17)30)8-6-14(31-3)7-9-24)33-23-20(29)19(28)18(27)16(11-26)32-23/h4-5,10,14,16,18-20,23,26-29H,6-9,11H2,1-3H3,(H,25,30)/t14?,16-,18-,19+,20-,23+,24?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUGTDHNHPYPHX-WUMYBWKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C3(CCC(CC3)OC)NC2=O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C2=C(C3(CCC(CC3)OC)NC2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746877 | |
Record name | (5s,8R)-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172614-86-6 | |
Record name | cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1172614866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5s,8R)-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1172614-86-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(2,5-DIMETHYLPHENYL)-8-METHOXY-2-OXO-1-AZASPIRO(4.5)DEC-3-EN-4-YL-.BETA.-D-GLUCOPYRANOSIDE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VBN316Y23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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